molecular formula C20H32O5 B1670697 Prostaglandin E2 CAS No. 363-24-6

Prostaglandin E2

Cat. No.: B1670697
CAS No.: 363-24-6
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-ARSRFYASSA-N
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Mechanism of Action

Target of Action

Prostaglandin E2 (PGE2), also known as Dinoprostone, primarily targets the This compound receptors (EP1, EP2, EP3, and EP4) . These receptors are G protein-coupled receptors with distinct signaling properties . PGE2 also stimulates osteoblasts to release factors that stimulate bone resorption by osteoclasts .

Mode of Action

PGE2 works by binding and activating the this compound receptor, which results in the opening and softening of the cervix and dilation of blood vessels . It also has important effects in labor, inducing softening of the cervix and causing uterine contraction .

Biochemical Pathways

PGE2 synthesis within the body begins with the activation of arachidonic acid (AA) by the enzyme phospholipase A2. Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides. Specifically, prostaglandin G2 (PGG 2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH 2) which is then converted to PGE2 . PGE2 can influence various downstream signaling pathways such as PKA pathway, β-catenin pathway, NF-κB pathway, and PI3K/AKT pathway .

Pharmacokinetics

The pharmacokinetics of PGE2 are complex and can vary depending on the route of administration. It may be used within the vagina or by injection into a vein . .

Result of Action

PGE2 has a wide variety of biological activities. It plays an indispensable role in decidualization, ovulation, implantation, and pregnancy . It can modulate the balance ratio of Th1/Th2 (T helper cell type 1/T helper cell type 2), regulate chemokine secretions, and inhibit lymphocyte alloreactivity . It also has important effects in labor by inducing softening of the cervix and causing uterine contraction .

Action Environment

The action of PGE2 can be influenced by various environmental factors. For instance, stress can cause physiological or psychological strain, leading to the production of PGE2 . In the context of the tumor microenvironment, PGE2 has been shown to suppress antitumor immunity and promote angiogenesis .

Biochemical Analysis

Biochemical Properties

Prostaglandin E2 plays a crucial role in biochemical reactions, particularly in the inflammatory response. It is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and prostaglandin E synthase. This compound interacts with various enzymes, proteins, and biomolecules, including the EP1, EP2, EP3, and EP4 receptors, which are G protein-coupled receptors. These interactions lead to diverse biological effects, such as vasodilation, modulation of immune responses, and regulation of smooth muscle tone .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound promotes vasodilation in vascular smooth muscle cells by increasing cyclic adenosine monophosphate (cAMP) levels and decreasing intracellular calcium levels via the EP4 receptor . In immune cells, this compound modulates the activation, migration, and cytokine production of dendritic cells, macrophages, and T lymphocytes . It also affects osteoblasts and osteoclasts, playing a role in bone resorption and formation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EP1, EP2, EP3, and EP4 receptors, which are G protein-coupled receptors. Upon binding, this compound activates various intracellular signaling pathways, including the cAMP pathway, phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular functions. For example, this compound binding to the EP4 receptor results in vasodilation by increasing cAMP levels and decreasing intracellular calcium levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable but can degrade under certain conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular functions, such as prolonged vasodilation and modulation of immune responses . The stability and degradation of this compound can influence its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound can promote vasodilation and anti-inflammatory effects, while high doses may lead to adverse effects such as excessive uterine contractions and gastrointestinal disturbances . In reproductive studies, this compound has been shown to play a role in ovulation, fertilization, and embryo development, with dosage-dependent effects on these processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the cyclooxygenase (COX) pathway. It is synthesized from arachidonic acid by the action of COX-1 and COX-2 enzymes, followed by conversion to this compound by prostaglandin E synthase . This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. It also plays a role in the regulation of inflammatory responses and immune cell functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Multidrug resistance protein 4 (MRP4) is involved in the transport of this compound across the plasma membrane . This compound can also bind to its receptors on the cell surface, leading to its localization and accumulation in specific tissues. The distribution of this compound within cells and tissues affects its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the microsomal fraction, indicating its presence in membrane-bound compartments . This compound is synthesized in the endoplasmic reticulum and Golgi apparatus and can be found in the cytosol and perinuclear region . The localization of this compound within specific subcellular compartments influences its activity and function, including its role in inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinoprostone is synthesized from arachidonic acid through a series of enzymatic reactions. The process begins with the activation of arachidonic acid by phospholipase A2, followed by oxygenation by cyclooxygenase enzymes to form prostaglandin endoperoxides. Specifically, prostaglandin G2 is modified by the peroxidase moiety of the cyclooxygenase enzyme to produce prostaglandin H2, which is then converted to prostaglandin E2 (dinoprostone) .

Industrial Production Methods: Industrial production of dinoprostone involves the extraction and purification of arachidonic acid from biological sources, followed by its conversion to dinoprostone using the aforementioned enzymatic pathways. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dinoprostone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and pharmacological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of dinoprostone, which are crucial for its biological activity and metabolism .

Scientific Research Applications

Dinoprostone has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-ARSRFYASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Record name prostaglandin E2
Source Wikipedia
URL https://en.wikipedia.org/wiki/Prostaglandin_E2
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022947, DTXSID00859353
Record name Dinoprostone
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Record name (+/-)-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin E2
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dinoprostone administered intravaginally stimulates the myometrium of the gravid uterus to contract in a manner that is similar to the contractions seen in the term uterus during labor, resulting in the evacuation of the products of conception from the uterus. It is believed that dinoprostone exerts its uterine effects via direct myometrial stimulation, but the exact mechanism of action is unkown. Other suggested mechanisms include the regulation of cellular membrane calcium transport and of intracellular concentrations of cyclic 3',5'-adenosine monophosphate. Dinoprostone also appears to produce local cervical effects including softening, effacement, and dilation. The exact mechanism of action for this effect is also unknown, but it has been suggested that this effect may be associated with collagen degradation caused by secretion of the enzyme collagenase as a partial response to locally administered dinoprostone.
Record name Dinoprostone
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CAS No.

363-24-6, 22230-04-2
Record name Prostaglandin E2
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Record name Dinoprostone [USAN:USP:INN:BAN:JAN]
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Record name Dinoprostone
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Record name Prostaglandin E2
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Record name (+/-)-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859353
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Record name Dinoprostone
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Record name DINOPROSTONE
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Record name Prostaglandin E2
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

67 °C
Record name Dinoprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00917
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Record name Prostaglandin E2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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